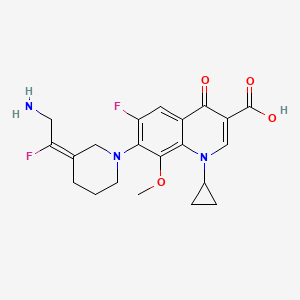

![molecular formula C16H18Cl2N4O B1662209 (R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride CAS No. 173897-44-4](/img/structure/B1662209.png)

(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride

Descripción general

Descripción

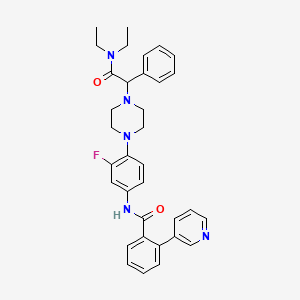

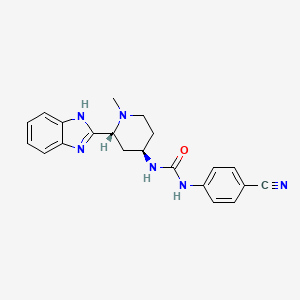

(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride, also known as (R)-PPB, is a pyrrolo[2,3-b]pyridine-based amide derivative that has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of the enzyme protein kinase A (PKA) and its ability to modulate the activity of several other proteins. In addition, (R)-PPB has been investigated for its ability to modulate a variety of biological processes, including inflammation, cell proliferation, and apoptosis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for (R)-PPB research.

Aplicaciones Científicas De Investigación

Retinal Neuroprotection

Y-33075 dihydrochloride has been shown to extend neurites in retinal ganglion cells, suggesting a potential application in neuroprotective strategies for retinal diseases .

Vascular Contraction Modulation

The compound inhibits histamine-induced contraction in rabbit ciliary artery segments in a calcium-free solution, indicating its use in studying vascular responses and potentially in treating ocular hypertension .

ROCK Inhibition

As a potent inhibitor of Rho-associated kinase (ROCK), Y-33075 dihydrochloride has an IC50 of 3.6 nM, making it significantly more effective than its predecessor Y-27632. This application is crucial in research involving cell motility, proliferation, and apoptosis .

Hepatic Fibrosis Research

Y-33075 has been used to study hepatic stellate cells (HSCs), reducing contraction, fibrogenesis, and proliferation, which are key factors in liver fibrosis .

Ocular Pressure Regulation

Topical application of Y-33075 has been reported to reduce intraocular pressure in rabbits and cynomolgus monkeys, suggesting its potential use in glaucoma treatment .

Kinase Activity Study

The compound exhibits better inhibition effects on protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII) compared to Y-27632, which can be relevant in various signaling pathways studies .

Mecanismo De Acción

Target of Action

Y-33075 dihydrochloride, also known as Y-33075 (dihydrochloride), Y-39983 dihydrochloride, or ®-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride, is a potent inhibitor of ROCK (Rho-associated protein kinase) . It also inhibits PKC (Protein Kinase C) and CaMKII (Calcium/Calmodulin-dependent Protein Kinase II) .

Mode of Action

Y-33075 dihydrochloride interacts with its targets by binding to the ATP-binding site of the kinases, thereby inhibiting their activity . It is more potent than Y-27632, another ROCK inhibitor, with an IC50 of 3.6 nM .

Biochemical Pathways

The inhibition of ROCK, PKC, and CaMKII by Y-33075 dihydrochloride affects various biochemical pathways. ROCK is involved in cell motility, cell cycle progression, and apoptosis. PKC plays a role in signal transduction and cell proliferation, while CaMKII is crucial for calcium signaling .

Pharmacokinetics

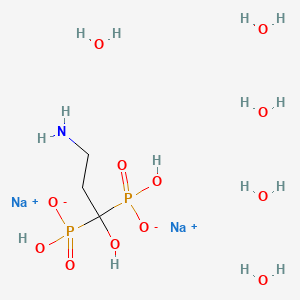

It is soluble in dmso and water, which suggests good bioavailability .

Result of Action

Y-33075 dihydrochloride has been shown to extend neurites in retinal ganglion cells (RGCs) at a concentration of 10 μM . It also inhibits the contraction of rabbit ciliary artery segments evoked by histamine in Ca2±free solutions at a concentration of 1 μM .

Propiedades

IUPAC Name |

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O.2ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H/t10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFHAVRPVZNMGT-YQFADDPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609036 | |

| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride | |

CAS RN |

173897-44-4 | |

| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

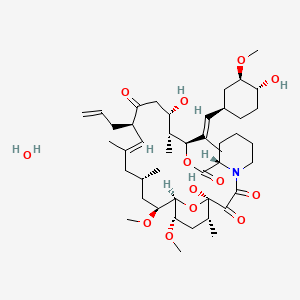

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

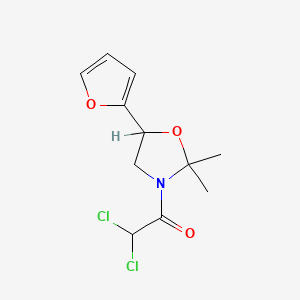

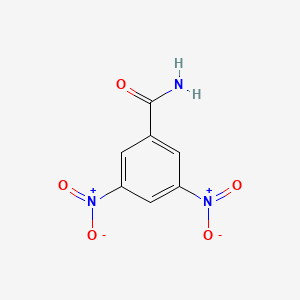

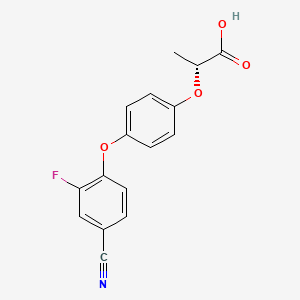

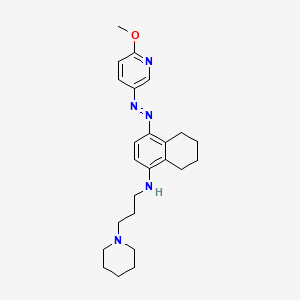

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.